molecular formula C27H28N8O B12867334 1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide

1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12867334
M. Wt: 480.6 g/mol
InChI Key: KPNGWKHUIVRLGR-UHFFFAOYSA-N
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Description

1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

The synthesis of 1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide involves several steps. The synthetic route typically starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the pyrazole and pyrrolidine moieties. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may include optimization of reaction conditions to scale up the synthesis while maintaining the quality of the compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide include other heterocyclic compounds with similar structures, such as:

Properties

Molecular Formula

C27H28N8O

Molecular Weight

480.6 g/mol

IUPAC Name

1-benzyl-N-[5-[1-(2-pyrrolidin-1-ylethyl)pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrazole-4-carboxamide

InChI

InChI=1S/C27H28N8O/c36-27(23-15-31-35(19-23)17-20-6-2-1-3-7-20)32-25-16-29-26-24(25)12-21(13-28-26)22-14-30-34(18-22)11-10-33-8-4-5-9-33/h1-3,6-7,12-16,18-19H,4-5,8-11,17H2,(H,28,29)(H,32,36)

InChI Key

KPNGWKHUIVRLGR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C=C(C=N2)C3=CC4=C(NC=C4NC(=O)C5=CN(N=C5)CC6=CC=CC=C6)N=C3

Origin of Product

United States

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